molecular formula C24H28N2O3S2 B2853125 ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 450349-24-3

ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2853125
CAS No.: 450349-24-3
M. Wt: 456.62
InChI Key: NETSCMQWZQFBKJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-methyl-1H-indol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a synthetic thiophene derivative characterized by a cyclohepta[b]thiophene core fused with a seven-membered carbocycle. The molecule features a 1-methylindole-3-thioether group linked via a propanamido bridge to the thiophene ring, along with an ethyl ester at the 3-position.

Properties

IUPAC Name

ethyl 2-[2-(1-methylindol-3-yl)sulfanylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-4-29-24(28)21-17-11-6-5-7-13-19(17)31-23(21)25-22(27)15(2)30-20-14-26(3)18-12-9-8-10-16(18)20/h8-10,12,14-15H,4-7,11,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETSCMQWZQFBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variability and Physicochemical Properties

The compound’s distinctiveness arises from its 1-methylindole-3-thioether substituent. Comparisons with similar cyclohepta[b]thiophene derivatives reveal key differences:

Compound Name Substituents Molecular Weight XLogP3 Hydrogen Bond Donors/Acceptors Synthesis Method Potential Applications References
Target Compound 1-Methylindole-3-thioether, propanamido, ethyl ester ~423.5* ~4.2* 2 / 6 Likely multi-component condensation Antimicrobial, anticancer
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) 4-Hydroxyphenyl, ethoxy-oxoethyl, ethyl ester 390.1 3.1 2 / 6 Petasis reaction in HFIP Not specified
Ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyanoacetyl, ethyl ester 306.4 3.5 1 / 5 Cyanoacetate condensation Intermediate for drug design
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Substituted phenyl acrylamido, cyano, ethyl ester ~350–400 2.8–4.0 1–2 / 5–6 Piperidine/acetic acid in toluene Antioxidant, anti-inflammatory
2-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile Naphthyl Schiff base, nitrile 354.4 4.0 1 / 4 Schiff base condensation Material science, sensors

*Estimated based on structural analogs.

Key Observations:

  • Lipophilicity: The target compound’s indole-thioether group likely increases lipophilicity (XLogP3 ~4.2) compared to hydroxyl- or cyano-substituted analogs (XLogP3 3.1–4.0), enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Complexity : Indole-thioether incorporation may require specialized thiolation steps, contrasting with simpler aryl boronic acid couplings () or Schiff base formations () .

Crystallographic and Stability Considerations

The crystal structure of the naphthyl Schiff base analog () reveals two independent molecules in the asymmetric unit, stabilized by intramolecular hydrogen bonds (O–H⋯N). In contrast, the target compound’s bulkier indole group may hinder close packing, reducing crystallinity but improving solubility in organic solvents .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain 60–80°C during cyclization to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates in later stages .
  • Purity Monitoring : Use HPLC to track reaction progress and ensure >95% purity before proceeding to subsequent steps .

How do structural modifications (e.g., substituents on the indole or thiophene rings) impact biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal:

  • Indole Modifications : Methylation at the 1-position (1-methylindole) enhances metabolic stability compared to unsubstituted indoles, as observed in similar pyrimidoindole derivatives .
  • Thiophene Functionalization : Electron-withdrawing groups (e.g., carboxylate esters) improve binding affinity to enzymes like cyclooxygenase-2 (COX-2) .
  • Thioether Linkage : Replacement with sulfoxide or sulfone groups reduces cytotoxicity but may decrease target selectivity .

Q. Methodological Approach :

  • Comparative Assays : Test derivatives against in vitro models (e.g., cancer cell lines) with IC50 profiling .
  • Computational Modeling : Use molecular docking to predict interactions with biological targets (e.g., kinase domains) .

What analytical techniques are most reliable for confirming the compound’s structure and purity?

Q. Basic Research Focus

  • NMR Spectroscopy : 1H and 13C NMR are critical for verifying the thiophene core (δ 6.8–7.2 ppm for aromatic protons) and ester groups (δ 4.2–4.4 ppm for ethyl CH2) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~500–550) .
  • HPLC-PDA : Purity assessment using C18 columns with acetonitrile/water gradients; UV detection at 254 nm for thiophene absorption .

Q. Advanced Characterization :

  • X-ray Crystallography : Resolves stereochemistry of the cycloheptane ring and confirms non-planar conformation .

How can researchers resolve discrepancies in reported synthetic yields for similar thiophene-indole hybrids?

Advanced Research Focus
Common Contradictions :

  • Yields range from 40–85% for analogous compounds due to variability in:
    • Catalyst Loading : Excess piperidine (>10 mol%) can degrade sensitive intermediates .
    • Workup Procedures : Incomplete extraction of polar byproducts (e.g., using ethyl acetate vs. dichloromethane) .

Q. Resolution Strategies :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio) to identify optimal conditions .
  • Byproduct Analysis : LC-MS to identify side products (e.g., hydrolyzed esters or dimerized species) .

What is the hypothesized mechanism of action for this compound in pharmacological contexts?

Advanced Research Focus
Based on structural analogs:

  • Kinase Inhibition : The thiophene-carboxylate moiety may chelate ATP-binding sites in kinases (e.g., JAK2 or EGFR), as seen in pyrimidoindole derivatives .
  • Anti-inflammatory Activity : Thioether linkages modulate COX-2 expression via NF-κB pathway interference .

Q. Experimental Validation :

  • Enzyme Assays : Measure inhibition of recombinant kinases using fluorescence polarization .
  • Gene Expression Profiling : qPCR to assess COX-2 and IL-6 levels in treated cell lines .

How does the compound’s stability under varying pH and temperature conditions affect formulation strategies?

Advanced Research Focus
Stability Data :

  • pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 8) due to ester hydrolysis; stable at pH 5–7 .
  • Thermal Stability : Decomposes above 150°C, necessitating lyophilization for long-term storage .

Q. Formulation Recommendations :

  • Lyophilized Powders : Use cryoprotectants (e.g., trehalose) for reconstitution in aqueous buffers .
  • Encapsulation : Liposomal delivery systems to enhance bioavailability and reduce pH-mediated degradation .

What computational tools are suitable for predicting the compound’s ADMET properties?

Q. Advanced Research Focus

  • ADMET Prediction :
    • SwissADME : Estimates logP (~3.5) and bioavailability scores (<0.55 due to high molecular weight) .
    • ProTox-II : Predicts hepatotoxicity (Probability: 65%) and mutagenicity risks .

Q. Validation :

  • In Vitro Permeability : Caco-2 cell assays to correlate predicted vs. experimental absorption .

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